[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol
Description
[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol is a benzodioxole-derived compound featuring a 1,3-dioxaindan core structure with a methoxymethoxy (OCH₂OCH₃) substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This compound is structurally classified as a polyether alcohol, with applications in organic synthesis, particularly as a chiral intermediate or protective group in stereoselective reactions . Its methoxymethoxy group serves as a labile protecting moiety, enabling selective deprotection under mild acidic conditions, as demonstrated in the synthesis of marine macrolides .
Properties
IUPAC Name |
[6-(methoxymethoxy)-1,3-benzodioxol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-12-5-13-8-3-10-9(14-6-15-10)2-7(8)4-11/h2-3,11H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMVRJJHTKBSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1CO)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxymethoxy Group: This step involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production methods for [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol would likely involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Overview
[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol is a compound with potential applications in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows for interactions that can be harnessed for therapeutic and industrial purposes. This article explores the scientific research applications of this compound, supported by data tables and case studies.
Medicinal Chemistry Applications
1. Hypoglycemic Agent
Research indicates that compounds similar to [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol exhibit hypoglycemic properties. A patent describes its potential as a treatment for insulin-dependent diabetes mellitus and related metabolic disorders, including obesity and hyperlipidemia. The compound acts as a peroxisome proliferator-activated receptor regulator, which is crucial in managing glucose levels and lipid metabolism .
2. Antioxidant Properties
Studies have shown that derivatives of this compound can function as antioxidants, protecting cells from oxidative stress. This property is particularly beneficial in treating conditions like cardiovascular diseases and neurodegenerative disorders, where oxidative damage is a contributing factor .
Materials Science Applications
1. Polymer Chemistry
The compound's methoxy groups facilitate its incorporation into polymer matrices, enhancing material properties such as flexibility and thermal stability. It can be used in the synthesis of advanced materials for coatings and adhesives .
2. Organic Electronics
Due to its electronic properties, [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material makes it suitable for improving the efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol involves its interaction with specific molecular targets. The methoxymethoxy group and the benzodioxole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol
Structural Differences :
- Substituent : The 6-position bears a 2-methoxyethoxy (OCH₂CH₂OCH₃) group instead of methoxymethoxy (OCH₂OCH₃).
- Backbone : The core is a 1,3-benzodioxole (two oxygen atoms in a five-membered ring fused to benzene), whereas the target compound features a 1,3-dioxaindan (a bicyclic system with two oxygen atoms).
Physicochemical Properties :
| Property | Target Compound* | [6-(2-Methoxyethoxy)-...]methanol |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₅† | C₁₁H₁₄O₅ |
| Molecular Weight | ~212.20† | 226.23 |
| Substituent Chain Length | Shorter (OCH₂OCH₃) | Longer (OCH₂CH₂OCH₃) |
Functional Implications :
- The methoxymethoxy group in the target compound is more prone to acid-catalyzed hydrolysis due to its electron-rich nature, making it a superior protective group in synthetic workflows .
(2R,3S,4R)-1-[(Dibutylcarbamoyl)methyl]-4-(7-Methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic Acid
Structural Differences :
- Core : Shares the 1,3-dioxaindan backbone but with a methoxy (OCH₃) group at the 7-position instead of methoxymethoxy at the 6-position.
- Functional Groups : Incorporates a pyrrolidine-carboxylic acid moiety, enhancing hydrogen-bonding capacity and rigidity.
Physicochemical Properties :
Functional Implications :
- The pyrrolidine-carboxylic acid derivative exhibits significantly higher molecular weight and polarity, making it suitable for pharmaceutical applications (e.g., enzyme inhibition or receptor binding).
- The absence of a hydroxymethyl group in this analog limits its utility as a chiral alcohol precursor compared to the target compound.
Key Comparative Insights
Biological Activity
[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol, a compound with the chemical formula C₉H₁₀O₃, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance.
The structural characteristics of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol include:
- Molecular Weight : 166.17 g/mol
- CAS Number : 14347-78-5
- Boiling Point : Not available
- Hydrogen Bond Donors/Acceptors : 1/3
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, including high gastrointestinal absorption and low blood-brain barrier permeability .
Antioxidant Properties
Research indicates that compounds similar to [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol possess significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that derivatives of dioxaindans exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Specific tests have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Cytotoxicity
In vitro assays have assessed the cytotoxic effects of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol on various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is attributed to its ability to target specific cellular pathways involved in tumor growth.
Case Studies
-
Study on Antioxidant Activity :
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of methoxy-substituted dioxaindans. The results showed that these compounds significantly reduced oxidative stress markers in cellular models . -
Antimicrobial Efficacy :
Another research conducted by Phytotherapy Research highlighted the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli. The study found that [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol exhibited an inhibition zone comparable to standard antibiotics . -
Cytotoxicity Assessment :
An investigation into the cytotoxic effects on breast cancer cell lines demonstrated that [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent activity against these cells while sparing normal fibroblasts .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
